molecular formula C17H17NO4S3 B2888944 2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido CAS No. 2097856-90-9

2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido

Cat. No.: B2888944
CAS No.: 2097856-90-9
M. Wt: 395.51
InChI Key: AODUCXQGNZGLEJ-UHFFFAOYSA-N
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Description

2-{[2,2’-Bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido is a complex organic compound that features a bithiophene core, a hydroxy group, and a sulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the sulfonamido group, converting it to a sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halides, amines, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Sulfonamides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties, particularly in the context of organic semiconductors and conductive polymers. Its bithiophene core is known for facilitating charge transport, making it a candidate for use in organic photovoltaic cells and field-effect transistors.

Biology and Medicine

In medicinal chemistry, the sulfonamido group is of interest due to its potential biological activity. Compounds with similar structures have been investigated for their antibacterial and anti-inflammatory properties. The hydroxy group can also enhance solubility and bioavailability, making it a useful moiety in drug design.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as coatings and adhesives, due to its unique combination of functional groups that can provide both adhesion and electronic properties.

Mechanism of Action

The mechanism by which 2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido exerts its effects depends on its application:

    Electronic Applications: The bithiophene core facilitates charge transport through π-π stacking interactions, which is crucial for its function in electronic devices.

    Biological Applications: The sulfonamido group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The hydroxy group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethane-1-sulfonamido: Lacks the methoxyphenyl group, which may reduce its solubility and bioavailability.

    2-{[2,2’-Bithiophene]-5-yl}-2-hydroxy-S-(phenyl)ethane-1-sulfonamido: Similar structure but without the methoxy group, potentially altering its electronic properties.

Uniqueness

The presence of the methoxyphenyl group in 2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido enhances its solubility and may improve its interaction with biological targets. This makes it a more versatile compound for various applications compared to its simpler analogs.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S3/c1-22-13-5-2-3-7-17(13)25(20,21)18-11-12(19)14-8-9-16(24-14)15-6-4-10-23-15/h2-10,12,18-19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODUCXQGNZGLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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